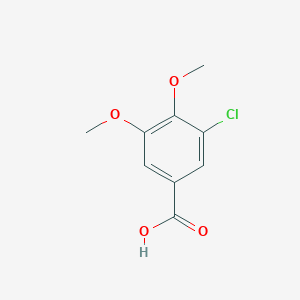

3-Chloro-4,5-dimethoxybenzoic acid

Description

General Overview of Halogenated and Alkoxy-Substituted Benzoic Acids in Chemical Research

Halogenated and alkoxy-substituted benzoic acids are prominent subclasses that have garnered considerable attention. Halogens, such as chlorine, are electron-withdrawing groups that can influence the acidity of the carboxylic acid and provide a reactive site for further chemical transformations. The presence of a chlorine atom can also increase the metabolic stability of a compound, a desirable trait in drug development.

Alkoxy groups, like the methoxy (B1213986) group, are electron-donating and can also impact the reactivity of the aromatic ring. mdpi.com The interplay between these opposing electronic effects in molecules containing both halogen and alkoxy substituents creates a unique chemical environment, offering a rich area for scientific exploration. These compounds are widely distributed in natural products and are crucial pharmacophore groups in many bioactive molecules, exhibiting antibacterial and anticancer properties. mdpi.com

Significance of Benzoic Acid Scaffolds in Organic Synthesis

The benzoic acid scaffold is a fundamental building block in organic chemistry. acs.org Its prevalence is highlighted by the fact that a small percentage of molecular frameworks, including the benzoic acid scaffold, are found in a large percentage of known organic compounds. acs.org This is partly due to the synthetic accessibility and the versatility of the carboxylic acid group, which can be readily converted into a wide array of other functional groups.

Furthermore, the benzene (B151609) ring itself can be functionalized through various reactions, allowing for the creation of a diverse library of derivatives. youtube.com The ability to systematically modify the benzoic acid scaffold makes it an ideal platform for developing new synthetic methodologies and for probing structure-activity relationships in medicinal chemistry. researchgate.net

Rationale for the Academic Investigation of 3-Chloro-4,5-dimethoxybenzoic Acid

The specific substitution pattern of this compound, featuring a chlorine atom and two methoxy groups, presents a compelling case for academic investigation. The combination of an electron-withdrawing chlorine and two electron-donating methoxy groups creates a unique electronic and steric environment on the aromatic ring. This distinct arrangement influences the molecule's reactivity and its potential interactions with biological targets.

Research into this compound is driven by the desire to understand how this specific combination of substituents affects its chemical properties and to explore its potential as a precursor for more complex molecules. For instance, it serves as a key pharmacophore in the development of certain anticancer agents. The synthesis of this compound can be achieved through methods like the ortho-carboxylation of 3,5-dimethoxybenzyl derivatives, a process that has been optimized for high purity and efficiency.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value |

| Molecular Formula | C₉H₉ClO₄ |

| Molecular Weight | 216.62 g/mol |

| CAS Number | 20624-87-7 |

| Synonym | 5-Chlor-veratrinsaeure |

| SMILES Notation | COC1=C(C(=CC(=C1)C(=O)O)Cl)OC |

| InChI Key | WUBQRSNEXSSLFX-UHFFFAOYSA-N |

Synthesis and Reactions

The primary synthetic route to this compound involves the oxidation of a corresponding benzyl (B1604629) derivative. A notable method utilizes the oxidation of 2-chloro-4,5-dimethoxybenzyl chloride with potassium permanganate (B83412) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This reaction proceeds in water and, after heating and subsequent workup, yields the desired product in high purity. google.com

This compound can undergo a variety of chemical reactions typical of substituted benzoic acids. The carboxylic acid group can be reduced to an alcohol. The chlorine atom on the aromatic ring can be displaced by nucleophiles in substitution reactions. Furthermore, the methoxy groups can potentially be oxidized to form other functional groups.

Research Applications

Recent studies have highlighted the potential of this compound and its derivatives in medicinal chemistry.

Anticancer Activity: This compound has been identified as a key structural component in the design of chimeric microtubule disruptors and RARα agonists. For example, when coupled with other molecular fragments, it has been used to create tetrahydroisoquinoline derivatives that exhibit anticancer properties.

Antimicrobial Efficacy: In laboratory settings, this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The unique substitution pattern of this compound, with its combination of a halogen and two alkoxy groups, makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBQRSNEXSSLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286467 | |

| Record name | 3-Chloro-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20624-87-7 | |

| Record name | 20624-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 4,5 Dimethoxybenzoic Acid

Established Synthetic Pathways

A common and well-established method for the synthesis of 3-chloro-4,5-dimethoxybenzoic acid involves the oxidation of a suitable precursor.

Oxidation Reactions from Precursors (e.g., 3-chloro-4,5-dimethoxybenzaldehyde)

One of the most direct routes to this compound is the oxidation of 3-chloro-4,5-dimethoxybenzaldehyde. This transformation can be accomplished using a variety of oxidizing agents. For instance, potassium permanganate (B83412) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide has been shown to be effective. google.com In a typical procedure, the aldehyde is heated with potassium permanganate in an aqueous solution, and after the reaction is complete, the resulting benzoic acid is isolated by acidification. google.com

Another approach involves the oxidation of 2-chloro-4,5-dimethoxy benzyl (B1604629) chloride. google.com This method also utilizes potassium permanganate as the oxidant and tetrabutylammonium bromide as a catalyst in an aqueous medium. google.com The reaction proceeds by heating the mixture, and upon completion, the desired 2-chloro-4,5-dimethoxybenzoic acid is obtained after filtration and acidification of the filtrate. google.com

Alternative Synthetic Routes and Methodological Innovations

Beyond the direct oxidation of pre-functionalized precursors, alternative synthetic strategies have been developed. These often involve a sequence of reactions to build the desired substitution pattern on the aromatic ring.

One such route starts from veratrole (1,2-dimethoxybenzene). google.com This process begins with the targeted halogenation of veratrole using sulfuric acid, hydrogen peroxide, and a metal halide (such as sodium chloride) to produce 3,4-dimethoxy chlorobenzene. google.com This is followed by a targeted chloromethylation using paraformaldehyde and hydrochloric acid to yield 2-halo-4,5-dimethoxy benzyl chloride. google.com The final step is the oxidation of this benzyl chloride derivative to the corresponding benzoic acid. google.com

Innovations in synthetic methodology also include the use of different starting materials and reaction sequences. For example, the synthesis of related compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been achieved through a multi-step process involving nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis. semanticscholar.orgresearchgate.net While not a direct synthesis of this compound, these methods highlight the variety of synthetic tools available for constructing highly substituted benzoic acid derivatives.

Optimization Strategies in this compound Synthesis

The efficiency of any synthetic route is paramount, and significant effort is often directed towards optimizing reaction conditions to maximize yield and purity.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the synthesis of substituted benzoic acids are highly dependent on the reaction conditions. For instance, in diazotization reactions used in the synthesis of related chloro-substituted benzoic acids, the equivalents of reagents like sodium nitrite (B80452) and the reaction temperature play a crucial role. semanticscholar.org It has been demonstrated that carefully controlling these parameters can significantly improve the yield of the desired product. semanticscholar.org

Similarly, in oxidation reactions, the choice of oxidizing agent, solvent, temperature, and reaction time can all impact the outcome. The use of a phase transfer catalyst in permanganate oxidations, for example, facilitates the reaction between the organic substrate and the inorganic oxidant, leading to higher yields. google.com

The table below illustrates the impact of reaction conditions on the yield of a diazotization reaction, a key step in the synthesis of a related halogenated benzoic acid.

| Entry | Equivalents of NaNO2 | Equivalents of H2SO4 | Temperature (°C) | Yield (%) |

| 1 | 1.0 | 4.0 | 10 | Moderate |

| 2 | 1.1 | 4.0 | 10 | Moderate |

| 3 | 1.2 | 4.0 | 10 | Moderate |

| 4 | 1.25 | 4.0 | 10 | 57 |

| 5 | 1.25 | 4.0 | 5 | - |

| 6 | 1.25 | 4.0 | 0 | 90 |

Data adapted from a study on the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, demonstrating the principle of optimizing reaction conditions. semanticscholar.org

Minimization of Side-Product Formation (e.g., 2-chloro-4,5-dimethoxybenzoic acid)

A significant challenge in the synthesis of this compound is the potential formation of its isomer, 2-chloro-4,5-dimethoxybenzoic acid. The formation of this side-product can arise from non-selective chlorination or rearrangement reactions during the synthesis.

To minimize the formation of this undesired isomer, careful control over the regioselectivity of the chlorination step is essential. The choice of chlorinating agent and reaction conditions can direct the chlorine atom to the desired position on the aromatic ring. For example, in the synthesis starting from veratrole, the targeted halogenation step is designed to favor the formation of the 3,4-disubstituted intermediate, which then leads to the desired this compound. google.com

Process Chemistry Considerations for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process introduces a new set of challenges. Process chemistry focuses on developing synthetic routes that are not only high-yielding but also safe, cost-effective, and environmentally friendly.

For the synthesis of this compound, several factors are crucial for scalability. The use of inexpensive and readily available starting materials, such as veratrole, is a significant advantage. google.com Furthermore, processes that avoid hazardous reagents and extreme reaction conditions are preferred. The development of synthetic methods that are "green" and generate minimal waste is an ongoing area of research. researchgate.net

The optimization of reaction parameters, as discussed previously, is also critical for large-scale production to ensure consistent product quality and high throughput. Efficient purification methods are also necessary to isolate the final product in high purity on a large scale.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4,5 Dimethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.

The proton NMR (¹H-NMR) spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-Chloro-4,5-dimethoxybenzoic acid, the spectrum is expected to show distinct signals corresponding to the carboxylic acid proton, the two methoxy (B1213986) groups, and the two aromatic protons.

The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. The two methoxy groups (-OCH₃) are in different chemical environments due to their positions relative to the chloro and carboxyl substituents. They are expected to appear as sharp singlets, likely in the range of 3.8-4.0 ppm. The two aromatic protons are on the benzene (B151609) ring at positions 2 and 6. They are not chemically equivalent and are expected to appear as two distinct signals in the aromatic region (6.5-8.0 ppm). Due to their meta-relationship, they would likely appear as doublets with a small coupling constant (J ≈ 2-3 Hz).

Predicted ¹H-NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~7.6 | Doublet | 1H | Ar-H (H-2 or H-6) |

| ~7.4 | Doublet | 1H | Ar-H (H-6 or H-2) |

| ~3.9 | Singlet | 3H | -OCH₃ (C5) |

| ~3.8 | Singlet | 3H | -OCH₃ (C4) |

The carbon-13 NMR (¹³C-NMR) spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. This compound has nine unique carbon atoms, and thus nine distinct signals are expected in the ¹³C-NMR spectrum.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm. The aromatic carbons show a range of chemical shifts depending on their substituents. The carbons bearing the electron-donating methoxy groups (C-4, C-5) will be shifted upfield compared to the carbon bearing the electron-withdrawing chloro group (C-3) and the carboxyl group (C-1). The methoxy carbons themselves will appear in the 55-65 ppm region.

Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~167 | C=O (Carboxylic Acid) |

| ~152 | Ar-C (C-5) |

| ~148 | Ar-C (C-4) |

| ~132 | Ar-C (C-1) |

| ~125 | Ar-C (C-3) |

| ~118 | Ar-C (C-6) |

| ~112 | Ar-C (C-2) |

| ~61 | -OCH₃ |

| ~56 | -OCH₃ |

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak would be expected between the two aromatic protons (H-2 and H-6), confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the signals for the C-2/H-2 and C-6/H-6 pairs, as well as the methoxy carbons to their respective methoxy proton signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching vibrations of the methoxy groups and the carboxylic acid would appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears as a moderate to strong band in the 600-800 cm⁻¹ range.

Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid |

| ~2950-3000 | C-H stretch | Methoxy |

| ~3050-3100 | C-H stretch | Aromatic |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1200-1300 | asym. C-O-C stretch | Aryl Ether |

| 1000-1100 | sym. C-O-C stretch | Aryl Ether |

| 600-800 | C-Cl stretch | Aryl Halide |

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and the C=C bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound acts as a chromophore. Substituted benzoic acids typically exhibit two primary absorption bands originating from π→π* transitions of the benzene ring. For benzoic acid itself, these bands appear around 230 nm and 270-280 nm.

The presence of the chloro and two methoxy substituents on the ring will cause shifts in the position (λ_max) and intensity of these absorption bands. The electron-donating methoxy groups (-OCH₃) and the electron-withdrawing chloro (-Cl) and carboxyl (-COOH) groups all act as auxochromes. Their combined effect typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzoic acid. The exact λ_max values would need to be determined experimentally but are expected to be shifted to longer wavelengths than those of simple benzoic acid.

Mass Spectrometry Applications in Impurity Profiling and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₉ClO₄. Its molecular weight would be determined with high precision using high-resolution mass spectrometry (HRMS). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak with a relative intensity ratio of approximately 3:1.

Calculated Monoisotopic Mass (for C₉H₉³⁵ClO₄): 216.0190 Da

Calculated Monoisotopic Mass (for C₉H₉³⁷ClO₄): 218.0160 Da

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in predictable ways. Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (-•OH): [M - 17]⁺, a common fragmentation for carboxylic acids.

Loss of a methoxy radical (-•OCH₃): [M - 31]⁺.

Loss of a carboxyl group (-•COOH): [M - 45]⁺.

Loss of carbon monoxide (CO) from the [M-OH]⁺ ion: [M - 17 - 28]⁺.

McLafferty rearrangement is not possible as there are no gamma-hydrogens relative to the carbonyl group.

Crystallographic Studies and Supramolecular Assembly of 3 Chloro 4,5 Dimethoxybenzoic Acid

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is another important technique for the characterization of crystalline solids. annualreviews.org Unlike single-crystal XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. units.it The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for identification and to assess purity. ncl.ac.uk

For 3-chloro-4,5-dimethoxybenzoic acid, PXRD would be instrumental in routine analysis to confirm the identity of the synthesized material. units.it Moreover, PXRD is a primary tool for the investigation of polymorphism, which is the ability of a compound to exist in more than one crystalline form. annualreviews.org Different polymorphs of a substance can have different physical properties, and PXRD patterns can readily distinguish between them. ncl.ac.uk A variable-temperature PXRD study could also be employed to investigate phase transitions between different polymorphic forms upon heating or cooling. nih.gov

Theoretical Prediction of Crystal Structures and Polymorphs

In the absence of experimental single-crystal X-ray diffraction data, theoretical methods can be employed to predict the crystal structure of a molecule. Crystal structure prediction (CSP) is a computational approach that aims to identify the most stable crystal packing arrangements for a given molecule based on its chemical diagram.

The process typically involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. researchgate.netresearchgate.net These calculations take into account the intermolecular forces that govern crystal packing. For a molecule like this compound, CSP could provide valuable insights into its likely crystal packing, including the formation of hydrogen-bonded dimers and the role of the chlorine and methoxy (B1213986) groups in the supramolecular assembly. nih.govnih.gov The predicted structures can then serve as a guide for experimental efforts to crystallize the compound and can be compared with experimental powder diffraction data. researchgate.net

Theoretical and Computational Investigations of 3 Chloro 4,5 Dimethoxybenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic environment.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 3-chloro-4,5-dimethoxybenzoic acid, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry.

Steric Hindrance: This refers to the repulsive forces that arise when atoms are forced too close to one another. The calculations find the arrangement that minimizes steric clashes, particularly between the bulky chlorine atom and the adjacent methoxy (B1213986) group, as well as between the methoxy groups themselves.

The three-dimensional structure of this compound shows distinct conformational preferences that are a result of the interplay between intramolecular interactions, steric effects, and electronic factors. Computational analysis provides key conformational parameters that define the spatial arrangement of these functional groups and their effect on the molecule's properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and location of these orbitals are critical for understanding how a molecule will interact with other chemical species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A molecule with a high-energy HOMO is a better electron donor and is more susceptible to attack by electrophiles (electron-seeking species). For this compound, the HOMO is expected to be primarily located on the electron-rich aromatic ring, influenced by the electron-donating methoxy groups.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor and is more reactive towards nucleophiles (nucleus-seeking species). The presence of the electron-withdrawing chlorine atom and carboxylic acid group would lower the LUMO energy, making the molecule susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a large energy gap indicates high stability and lower reactivity. mdpi.com

Based on FMO theory, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -½ (ELUMO + EHOMO) | The power of an atom in a molecule to attract electrons to itself. mdpi.com |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. mdpi.com |

| Electrophilicity Index (ω) | μ² / (2η) (where μ ≈ -χ) | Measures the ability of a species to accept electrons. mdpi.com |

This table is generated based on established principles of computational chemistry. Specific values would require dedicated DFT calculations for this compound.

An electrostatic potential (ESP) surface map is a computational visualization that illustrates the charge distribution on a molecule's surface. It is invaluable for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

The ESP map is colored according to the local electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for attack by electrophiles. In this compound, these areas would be concentrated around the oxygen atoms of the carboxylic acid and methoxy groups due to their high electronegativity.

Blue: Indicates regions of low electron density and positive electrostatic potential. These are the most likely sites for attack by nucleophiles. The most positive region would be located on the acidic hydrogen of the carboxylic acid group.

Green/Yellow: Represents areas with intermediate or neutral potential, typically found over the carbon atoms of the benzene (B151609) ring.

This analysis provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from FMO theory. researchgate.net

Computational Spectroscopy (e.g., Simulated NMR, IR, UV-Vis Spectra)

Computational methods can simulate various types of spectra for a molecule before it is synthesized or analyzed experimentally. These simulations are based on the calculated molecular geometry and electronic properties and are highly useful for interpreting experimental data.

Simulated Infrared (IR) Spectrum: Computational software can predict the vibrational frequencies of the molecule's chemical bonds. Each predicted peak corresponds to a specific type of bond stretching or bending. For this compound, the key predicted vibrations would be used to confirm the presence of its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| ~1710-1680 | C=O stretch | Carboxylic Acid |

| ~1300-1200 | C-O stretch (asymmetric) | Aryl Ether (Methoxy) |

| ~1250-1200 | C-O stretch | Carboxylic Acid |

| ~1050-1000 | C-O stretch (symmetric) | Aryl Ether (Methoxy) |

| ~800-600 | C-Cl stretch | Aryl Halide |

This table is based on typical IR absorption ranges and data from structurally similar molecules like 3,4-dimethoxybenzoic acid and 3-chlorobenzoic acid. nist.govresearchgate.net

Simulated Nuclear Magnetic Resonance (NMR) Spectra: NMR shielding tensors can be calculated to predict the chemical shifts (δ) for the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. These predictions are invaluable for structural elucidation.

| Predicted ¹H NMR Chemical Shifts (ppm) | Assignment |

| ~10-13 | -COOH |

| ~7.5-7.8 | Ar-H |

| ~3.9 | -OCH₃ |

| Predicted ¹³C NMR Chemical Shifts (ppm) | Assignment |

| ~170 | C=O |

| ~150 | Ar-C-O |

| ~135 | Ar-C-Cl |

| ~130-110 | Ar-C & Ar-C-H |

| ~56 | -OCH₃ |

This table is based on typical NMR chemical shift ranges and data from related structures. chemicalbook.comrsc.org The exact shifts are influenced by the specific electronic environment created by all substituents.

Simulated UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. For aromatic compounds like this, the spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the benzene ring. The presence of the substituents (Cl, OCH₃, COOH) would cause shifts in the absorption maxima compared to unsubstituted benzene.

Molecular Dynamics Simulations of Conformational Landscape and Intermolecular Interactions

While quantum mechanics focuses on the static, lowest-energy state of a single molecule, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations provide a dynamic view of the molecule's behavior, revealing its flexibility and how it interacts with its environment. bohrium.com

For this compound, MD simulations can explore:

Conformational Landscape: By simulating the molecule's movements at a given temperature, MD can map the various accessible conformations and the energy barriers between them. This includes the rotation of the C-O bonds of the methoxy groups and the C-C bond connecting the carboxylic acid to the ring, providing a more complete picture of the molecule's flexibility than static DFT calculations alone.

Intermolecular Interactions: MD is particularly powerful for studying how molecules interact with each other in a condensed phase (liquid or solid). A key interaction for benzoic acid derivatives is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules pair up. researchgate.net MD simulations can model the stability of these dimers and investigate other non-covalent interactions, such as stacking of the aromatic rings (π-π stacking) and dipole-dipole interactions, which govern the compound's physical properties and crystal packing. researchgate.netbohrium.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for understanding how chemical reactions occur on a molecular level. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

For this compound, computational methods could be used to elucidate various reaction mechanisms, such as:

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine atom makes the benzene ring more susceptible to attack by nucleophiles. DFT calculations could model the reaction pathway for replacing the chlorine atom with another group. This would involve calculating the energies of the reactants, the intermediate Meisenheimer complex, and the products, as well as locating the transition states that connect them.

Esterification: The reaction of the carboxylic acid group with an alcohol to form an ester is a fundamental organic transformation. Computational studies can model this reaction, comparing different catalytic conditions (e.g., acid-catalyzed vs. base-catalyzed) to determine the most energetically favorable pathway. The calculations would detail the protonation/deprotonation steps and the energies of the tetrahedral intermediates and transition states.

In such studies, the primary goal is to calculate the activation energy (Ea) for each step of the proposed mechanism. The pathway with the lowest activation energy is the one most likely to occur, providing a theoretical prediction of the reaction's feasibility and outcome.

Transition State Localization and Energy Barrier Determination

No specific data from computational studies on the transition state localization or the determination of energy barriers for reactions involving this compound has been found in the public domain. Such studies would typically involve quantum mechanical calculations to identify the high-energy transition state structures that connect reactants to products. The energy difference between the reactants and the transition state would define the activation energy barrier for a given reaction.

For a hypothetical reaction, such as the decarboxylation or an esterification of this compound, computational methods like Density Functional Theory (DFT) would be employed. The process would involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms for the reactant, product, and transition state.

Frequency Analysis: Confirming the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency.

Energy Calculation: Determining the single-point energies of the optimized structures to calculate the reaction and activation energies.

Without specific research, any discussion on the transition state geometries or energy barriers for this compound would be purely speculative.

Intrinsic Reaction Coordinate (IRC) Pathway Analysis

Similarly, there is no available research that has performed an Intrinsic Reaction Coordinate (IRC) pathway analysis for any reaction involving this compound. An IRC analysis is a computational method used to map out the minimum energy path that a reaction follows, connecting the transition state to both the reactants and the products. acs.org

An IRC calculation starts from the optimized transition state geometry and proceeds downhill in both forward and reverse directions along the reaction coordinate. This provides a detailed picture of the geometric changes that occur throughout the reaction, confirming that the identified transition state indeed connects the intended reactants and products.

The absence of such studies for this compound means that the specific mechanistic pathways for its reactions have not been computationally verified and visualized in this manner.

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 4,5 Dimethoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for a variety of chemical reactions, including esterification, amidation, and acyl halide formation.

Esterification is a common and important reaction of carboxylic acids. In the case of 3-Chloro-4,5-dimethoxybenzoic acid, it can be readily converted to its corresponding esters under acidic conditions. A notable example is the formation of methyl 3-chloro-4,5-dimethoxybenzoate. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Finally, a proton transfer and elimination of a water molecule yield the methyl ester and regenerate the acid catalyst.

Table 1: Representative Esterification of this compound

| Reactant | Reagent | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 3-chloro-4,5-dimethoxybenzoate |

This esterification process is a key step in the synthesis of various pharmaceutical and fine chemical products.

Amidation, the formation of an amide from a carboxylic acid, is a fundamentally important reaction in organic synthesis. nih.govresearchgate.net Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, activation of the carboxylic acid is typically necessary. researchgate.net

One common method involves the conversion of the carboxylic acid to a more reactive acyl halide, such as an acyl chloride. This is achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-chloro-4,5-dimethoxybenzoyl chloride is highly electrophilic and reacts readily with a wide range of amines to form the corresponding amides.

Alternatively, various coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and an amine without the need to isolate the acyl halide. nih.gov These reagents, such as carbodiimides or phosphonium (B103445) salts, activate the carboxylic acid in situ, allowing for a milder and more efficient amidation process. nih.govresearchgate.net

Table 2: Common Reagents for Amidation and Acyl Halide Formation

| Transformation | Reagent(s) | Intermediate/Product |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-Chloro-4,5-dimethoxybenzoyl chloride |

| Amidation | 3-Chloro-4,5-dimethoxybenzoyl chloride + Amine (R-NH₂) | N-substituted-3-chloro-4,5-dimethoxybenzamide |

| Direct Amidation | Carboxylic acid + Amine + Coupling Agent (e.g., DCC, EDC) | N-substituted-3-chloro-4,5-dimethoxybenzamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that is generally difficult for aromatic carboxylic acids unless certain structural features are present. For this compound, decarboxylation is not a facile process under normal conditions. The stability of the aromatic ring and the strength of the sp² C-C bond between the ring and the carboxyl group make this reaction energetically unfavorable.

However, decarboxylation can be induced under harsh conditions, such as high temperatures and the presence of a catalyst like copper powder or a strong acid. The mechanism under these conditions can be complex and may involve the formation of an aryl carbanion or a radical intermediate. The presence of electron-donating groups, like the methoxy (B1213986) groups on the ring, can slightly facilitate this process by stabilizing any positive charge that develops on the ring during the transition state.

Reactions at the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound direct the regioselectivity of further substitution reactions.

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgyoutube.com The existing substituents on the ring play a crucial role in determining the position of the incoming electrophile. masterorganicchemistry.com In this compound, we have:

Two methoxy groups (-OCH₃): These are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance.

A chloro group (-Cl): This is a deactivating group but is also ortho, para-directing.

A carboxylic acid group (-COOH): This is a deactivating group and is meta-directing.

Table 3: Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH₃ | 4, 5 | Activating (Resonance) | ortho, para |

| -Cl | 3 | Deactivating (Inductive) | ortho, para |

| -COOH | 1 | Deactivating (Inductive & Resonance) | meta |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.comlibretexts.org This reaction is generally favored when the ring is substituted with strong electron-withdrawing groups, typically ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org

In this compound, the leaving group would be the chloro substituent. However, the ring is substituted with two electron-donating methoxy groups and a deactivating but not strongly electron-withdrawing carboxylic acid group. The absence of powerful electron-withdrawing groups (like a nitro group) ortho or para to the chlorine atom makes the SNAr reaction highly unfavorable. libretexts.org The electron-donating methoxy groups, in fact, destabilize the negatively charged intermediate that would form upon nucleophilic attack. Consequently, displacing the chloro group via an SNAr mechanism would require extremely harsh reaction conditions, and other reaction pathways would likely dominate.

Reductive Dehalogenation Studies

Reductive dehalogenation is a crucial reaction for the detoxification of halogenated aromatic compounds and for the synthetic modification of molecules. In the case of this compound, the removal of the chlorine atom can be achieved through several methods, most notably catalytic hydrogenation.

Catalytic hydrogenation is a widely employed method for the reductive dehalogenation of aryl halides. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds by the oxidative addition of the aryl chloride to the palladium catalyst, followed by hydrogenolysis of the resulting palladium-aryl complex to yield the dehalogenated benzoic acid and hydrochloric acid. The general mechanism can be represented as follows:

Oxidative Addition: Ar-Cl + Pd(0) → Ar-Pd(II)-Cl

Hydrogenolysis: Ar-Pd(II)-Cl + H₂ → Ar-H + Pd(0) + HCl

The efficiency of this reaction is influenced by factors such as the nature of the catalyst, the solvent, the temperature, and the pressure of hydrogen gas. While specific studies on this compound are not extensively documented in publicly available literature, the principles of reductive dehalogenation of chlorobenzoic acids are well-established. The presence of the electron-donating methoxy groups on the aromatic ring can influence the rate of the reaction.

Transformations Involving Methoxy Groups

The two methoxy groups in this compound are significant sites for chemical modification, primarily through demethylation reactions. These reactions can be selective, targeting one methoxy group over the other, or can lead to the complete removal of both.

Selective demethylation is a valuable synthetic tool for the preparation of hydroxylated benzoic acid derivatives. The choice of reagent and reaction conditions determines which methoxy group is cleaved.

One of the most common and effective reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This Lewis acid readily cleaves ether linkages, even at low temperatures. The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Subsequent hydrolysis yields the corresponding phenol (B47542).

A study on the demethylation of various aryl methyl ethers using boron tribromide in dichloromethane (B109758) demonstrated its efficacy. The reaction conditions and yields for the complete demethylation of several substituted anisoles are presented in the table below, illustrating the general applicability of this method.

| Starting Material | Reaction Time (hr) | Temperature (°C) | Molar Ratio (BBr₃:Compound) | Yield (%) |

|---|---|---|---|---|

| 1-Methoxynaphthalene | 24 | -80 | 1:1 | 13.5 |

| 2-Methoxynaphthalene | 24 | -80 | 1:1 | - |

| 2,3,4,5-Tetrabromoanisole | - | - | - | - |

| 2,3,4,5-Tetrabromo-6-nitroanisole | - | - | - | - |

| 2,3,5,6-Tetrabromo-4-nitroanisole | - | - | - | - |

Table 1: Complete Demethylation of Aryl Methyl Ethers with Boron Tribromide. mdma.ch Note: Specific yield data for all compounds was not provided in the source.

In the context of dimethoxybenzoic acids, selective demethylation can be achieved by controlling the stoichiometry of the reagent. For instance, in a closely related compound, 3,4,5-trimethoxybenzoic acid, selective demethylation of the 4-methoxy group to produce 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) has been successfully carried out using an excess of an alkali hydroxide (B78521) in ethylene (B1197577) glycol. google.com This method involves heating the mixture and progressively distilling off the formed ethylene glycol monomethyl ether and water, leading to a high yield of the desired monohydroxylated product. google.com This suggests that a similar regioselective demethylation could be possible for this compound.

Oxidative demethylation offers an alternative pathway to the formation of hydroxylated aromatic compounds. This process involves the oxidation of the methyl group of the ether, which then leads to its cleavage.

In biological systems, oxidative demethylation is often catalyzed by enzymes such as cytochrome P450 monooxygenases. The metabolism of certain compounds, like 2C-B (4-Bromo-2,5-dimethoxyphenethylamine), involves both oxidative deamination and demethylation, leading to the formation of various metabolites, including substituted benzoic acids. wikipedia.org While not a direct example of the oxidative demethylation of this compound, it illustrates the principle of enzymatic modification of methoxy groups on a substituted benzene ring.

Chemically, oxidative demethylation can be achieved using various oxidizing agents. The mechanism generally involves the abstraction of a hydrogen atom from the methyl group, forming a radical intermediate. This intermediate can then react further to form a hemiacetal, which subsequently decomposes to the phenol and formaldehyde.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is centered around the carboxylic acid function and the aromatic ring.

The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under typical conditions. However, the aromatic ring, activated by the two electron-donating methoxy groups, could be susceptible to oxidation under harsh conditions, potentially leading to ring-opening reactions.

The reduction of the carboxylic acid group to a primary alcohol (3-chloro-4,5-dimethoxybenzyl alcohol) can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This is a standard transformation in organic synthesis. The reaction proceeds via the formation of an aluminum-carboxylate complex, which is then successively reduced by hydride ions.

The presence of the chlorine atom and the methoxy groups can also influence the electrochemical behavior of the molecule.

Catalytic Transformations and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign ("green") methods. For a molecule like this compound, these principles can be applied to its synthesis and subsequent transformations.

In the realm of synthesis, green chemistry principles would favor routes that minimize waste, use less hazardous reagents, and are energy-efficient. For example, a patent for the synthesis of the related compound 3,4-dimethoxybenzoic acid methyl ester describes a process using dicyclohexylcarbodiimide (B1669883) as a catalyst for the esterification of veratric acid with methanol under mild conditions, with the catalyst and solvent being recyclable. google.com

For transformations of this compound, catalytic approaches are highly desirable. As mentioned in the reductive dehalogenation section, catalytic hydrogenation is a prime example of a green transformation. Furthermore, research into the catalytic functionalization of C-H bonds on benzoic acid derivatives offers new avenues for modifying the aromatic ring directly, potentially avoiding the need for pre-functionalized starting materials.

The use of biocatalysts, such as enzymes, for reactions like demethylation also aligns with the principles of green chemistry, as these reactions are typically performed under mild conditions in aqueous media.

Derivatives and Analogs of 3 Chloro 4,5 Dimethoxybenzoic Acid: Synthetic Strategies and Mechanistic Biological Exploration

Synthetic Routes to Diverse Benzoic Acid Derivatives

The structural framework of 3-Chloro-4,5-dimethoxybenzoic acid serves as a versatile scaffold for the synthesis of a wide array of derivatives. Chemists employ various strategies to modify its functional groups and aromatic ring, leading to novel compounds with potentially unique chemical and biological properties.

Modification of Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification. Standard organic reactions can convert it into a variety of other functional groups. For instance, it can be transformed into esters through Fischer esterification with alcohols or into amides by reacting with amines, often after conversion to a more reactive acid chloride. The formation of an acid chloride, typically using an agent like thionyl chloride, is a common intermediate step that facilitates these transformations. researchgate.net

Furthermore, the carboxylic acid can be involved in more complex reactions. For example, it can participate in the synthesis of 1,3,4-oxadiazoles, which are considered important bioisosteres of carboxylic esters and are present in various therapeutic agents. acs.org One developed method involves a cobalt-catalyzed three-component reaction using the carboxylic acid, a diazo compound, and N-isocyaniminotriphenylphosphorane to form the 2,5-substituted 1,3,4-oxadiazole (B1194373) ring. acs.org

Another key transformation is the formation of salicylanilides, which often possess potent biological activities. This involves the coupling of a benzoic acid derivative with an appropriate aniline. In one example, 3,5-diiodosalicylic acid was reacted with an aminoether by forming the salicylic (B10762653) acid chloride in situ with phosphorus trichloride (B1173362) to yield the final N-substituted benzamide (B126) product. nih.gov

Derivatization at Methoxy (B1213986) Positions

The two methoxy groups on the aromatic ring offer another avenue for derivatization. While these groups are generally stable, they can be modified under specific conditions. Demethylation to the corresponding hydroxyl groups is a common transformation, which can significantly alter the compound's polarity and hydrogen bonding capabilities. This change can have profound effects on biological activity. For example, the antibacterial activity of benzoic acid derivatives is influenced by the presence and position of hydroxyl and methoxyl substituents. nih.gov

Introduction of Additional Halogen or Other Substituents

The aromatic ring of this compound can be further functionalized by introducing additional substituents, including other halogens. Halogenation reactions can add bromine or iodine to the ring, creating poly-halogenated derivatives. For instance, salicylic acid can be iodinated using iodine in the presence of hydrogen peroxide, a method that could be adapted for related benzoic acids. nih.gov The introduction of different halogens or other functional groups like nitro groups can significantly impact the electronic properties and steric profile of the molecule, which is a key strategy in structure-activity relationship studies. semanticscholar.org

Synthetic protocols for creating diverse heterocyclic scaffolds often start with multi-reactive building blocks. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the polymer-supported synthesis of benzimidazoles, quinoxalinones, and benzodiazepinediones through a sequence of chlorine substitution, nitro group reduction, and cyclization reactions. chemrxiv.org Similarly, derivatives can be synthesized through the Knoevenagel condensation of corresponding ring-trisubstituted benzaldehydes with cyanoacetates, leading to a variety of substituted phenylcyanoacrylates. researchgate.net

Mechanistic Investigations of Biological Activities of Derivatives in vitro (e.g., enzyme inhibition, antimicrobial activity)

Derivatives of substituted benzoic acids are a rich source of biologically active compounds. In vitro studies are essential for elucidating the mechanisms through which these molecules exert their effects, such as inhibiting enzymes or disrupting microbial growth.

Benzoic acid and its derivatives are known for their antimicrobial properties, which can involve mechanisms like disrupting bacterial cell homeostasis by releasing H+ ions into the cytoplasm or inhibiting the active uptake of essential molecules like amino acids. nih.gov The antimicrobial action is often linked to the presence, type, and position of substituents on the benzene (B151609) ring. nih.gov For example, studies on substituted benzoylthiourea (B1224501) derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes like DNA gyrase B. nih.gov

Salicylanilides, a class of compounds that can be synthesized from benzoic acid derivatives, exhibit potent antifungal and antibacterial activity, including against problematic strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other derivatives, such as those incorporating a 1,3,4-oxadiazole scaffold, are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). acs.org

Enzyme inhibition is a common mechanism of action. Novel classes of inhibitors for enzymes like glycogen (B147801) synthase kinase 3 (GSK-3) have been identified from derivatives of triazole carboxylic acids, which act as ATP-competitive inhibitors. nih.gov Similarly, derivatives of 4,5-diarylisoxazol-3-carboxylic acid have been developed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the biosynthesis of pro-inflammatory mediators. nih.gov

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Mechanisms

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of biologically active compounds. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for a desired effect.

For antimicrobial benzoic acid derivatives, SAR studies have revealed several important trends:

Substituent Type and Position: The type and position of substituents on the benzoic ring significantly influence antibacterial activity. nih.gov A study on benzoylthiourea derivatives found that compounds with a single fluorine atom on the phenyl ring had the best antibacterial effect, while those with three fluorine atoms showed the most potent antifungal activity. nih.gov The position of a trifluoromethyl substituent was also correlated with antibiofilm activity. nih.gov

Hydroxyl vs. Methoxy Groups: The addition of hydroxyl or methoxyl groups can alter the antibacterial effect compared to the parent benzoic acid. nih.gov In one study against E. coli, adding these groups tended to weaken the effect, with the exception of a hydroxyl group at the ortho position, which enhanced activity. nih.gov

Halogenation: In a series of spirooxindole MDM2 inhibitors, extensive SAR led to a derivative with a 3-chloro-2-fluorophenyl group that showed high affinity and potent cellular activity. nih.gov

In the context of enzyme inhibitors, SAR is equally critical. For a series of GSK-3 inhibitors, SAR studies identified key bioisosteric structural moieties that governed their potency. nih.gov For inhibitors of mPGES-1 and 5-LO, simple structural variations on a benzyloxyaryl side-arm of a 4,5-diarylisoxazol-3-carboxylic acid scaffold were found to significantly influence their inhibitory selectivity. nih.gov Similarly, extensive SAR studies on dibenzylideneacetone (B150790) analogs, which are related to curcumin, identified compounds with potent activity against the parasite Trypanosoma brucei, with EC50 values as low as 200 nM. nih.gov

The following table summarizes SAR findings for different classes of benzoic acid derivatives:

| Compound Class | Key Structural Feature | Impact on Biological Activity | Target/Organism | Reference |

|---|---|---|---|---|

| Benzoylthiourea Derivatives | Single fluorine on phenyl ring | Best antibacterial effect | E. coli, P. aeruginosa | nih.gov |

| Benzoylthiourea Derivatives | Three fluorine atoms on phenyl ring | Most intensive antifungal activity | C. albicans | nih.gov |

| Benzoic Acid Derivatives | Hydroxyl group at ortho position | Increased antibacterial activity | E. coli | nih.gov |

| Spirooxindole Derivatives | 3-Chloro-2-fluorophenyl group | High affinity and potent inhibition | MDM2 | nih.gov |

| Dibenzylideneacetone Analogs | Specific substitutions on aromatic rings | Potent antitrypanosomal activity (EC50 ~200 nM) | Trypanosoma brucei | nih.gov |

Role of Derivatives in Natural Product Biosynthesis (e.g., as building blocks or intermediates)

While direct evidence for this compound in natural product biosynthesis is not prominent, closely related derivatives serve as crucial building blocks. A prime example is 3-chloro-4-hydroxybenzoic acid , a demethylated analog, which is a key precursor in the biosynthesis of the ambigols, a family of polychlorinated aromatic compounds produced by the cyanobacterium Fischerella ambigua.

The biosynthetic pathway leading to the ambigols highlights the enzymatic modification of benzoic acid-type structures. The pathway begins with chorismate, which is converted by a specific chorismate lyase (Ab5) into 4-hydroxybenzoic acid (4-HBA). This molecule is then activated by an adenylation domain (Ab6) and attached to an acyl carrier protein (ACP), Ab8. The ACP-tethered substrate is then chlorinated at the meta position by the halogenase Ab10, yielding 3-chloro-4-hydroxybenzoic acid bound to the carrier protein. This intermediate is subsequently processed by a condensation domain and released by a thioesterase domain (Ab9) to continue on the path to the final complex triphenyl structures of the ambigols. This demonstrates how a substituted benzoic acid derivative acts as a fundamental, enzyme-recognized building block in the assembly line of a complex natural product.

Role of 3 Chloro 4,5 Dimethoxybenzoic Acid in Organic Synthesis and Materials Science

As a Building Block for Complex Organic Molecules

3-Chloro-4,5-dimethoxybenzoic acid is a versatile building block in organic synthesis due to its distinct functional groups. The carboxylic acid moiety can readily undergo reactions such as esterification, acid halide formation, and amide coupling. These reactions allow for the introduction of various substituents or linkage to other molecular fragments. Concurrently, the aromatic ring, substituted with a chlorine atom and two methoxy (B1213986) groups, can participate in electrophilic aromatic substitution reactions or serve as a stable scaffold within a larger molecule. This dual reactivity makes it a favored intermediate in many synthetic schemes for creating complex organic molecules. nbinno.com

Synthesis of Pharmaceutical Intermediates

While specific examples of the direct use of this compound in the synthesis of marketed pharmaceutical ingredients are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The utility of similarly substituted benzoic acid derivatives is well-established in medicinal chemistry, suggesting the potential of this compound as a valuable intermediate.

For instance, a U.S. patent describes a wide array of substituted benzoic acids, including those with chloro and methoxy groups, as potential starting materials for the synthesis of compounds intended for the treatment of obesity. googleapis.com This highlights the relevance of this class of compounds in the development of new therapeutic agents.

The synthesis of the anticancer drug Bosutinib, a Src/Abl tyrosine kinase inhibitor, provides a relevant example of the synthetic utility of a closely related starting material, 3-methoxy-4-hydroxybenzoic acid. The synthesis involves a multi-step sequence including esterification, alkylation, nitration, reduction, cyclization, and amination reactions to construct the final complex quinoline-based structure. This demonstrates how a substituted benzoic acid can serve as the foundational scaffold upon which the intricate architecture of a potent pharmaceutical is built.

Illustrative Synthesis of a Pharmaceutical Intermediate (Analogous to Bosutinib Synthesis)

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Esterification | Methanol (B129727), Acid Catalyst | Methyl 3-chloro-4,5-dimethoxybenzoate |

| 2 | Nitration | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitrated Benzoate Derivative |

| 3 | Reduction | Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) | Amino Benzoate Derivative |

| 4 | Cyclization | With a suitable cyclizing agent | Quinoline or other heterocyclic core |

| 5 | Further Functionalization | Amide couplings, substitutions | Complex Pharmaceutical Intermediate |

This is a hypothetical reaction scheme to illustrate the potential synthetic utility and is based on known organic reactions.

Synthesis of Agrochemical Intermediates

Similar to its role in pharmaceuticals, the direct application of this compound in the synthesis of commercial agrochemicals is not widely reported in the available literature. However, the structural features of this compound are pertinent to the design of new herbicidal and pesticidal agents. The presence of both halogen and methoxy substituents on a benzoic acid core is a common strategy in the development of agrochemicals to enhance efficacy and selectivity.

For example, a European patent application describes herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. epo.org The "3-methoxyphenyl" moiety in this complex herbicide highlights the importance of methoxy-substituted aromatic rings in achieving desired biological activity.

Furthermore, the synthesis of the anthelmintic drug Rafoxanide, used in veterinary medicine, involves the use of intermediates with chlorinated and phenoxy-substituted phenyl rings. nih.gov While not a direct application of this compound, these examples underscore the significance of halogenated and alkoxy-substituted aromatic compounds as key building blocks in the agrochemical industry. nbinno.com

Precursor for Functional Materials

The unique substitution pattern of this compound also suggests its potential as a precursor for the synthesis of various functional materials.

Liquid Crystals

Substituted benzoic acids are fundamental building blocks in the synthesis of liquid crystals. researchgate.net The rigid aromatic core provided by the benzoic acid moiety, combined with the influence of substituents on the molecule's shape, polarity, and intermolecular interactions, are key determinants of liquid crystalline behavior.

While there is no specific mention in the searched literature of this compound being used to synthesize liquid crystals, the general principles of liquid crystal design suggest its potential utility. The synthesis of liquid crystals often involves the esterification of substituted benzoic acids with phenols or other alcohols containing mesogenic (liquid crystal-inducing) groups. The chloro and dimethoxy substituents on the benzoic acid ring would influence the resulting molecule's dipole moment and polarizability, which are critical parameters for achieving desired liquid crystalline phases and electro-optical properties.

Research on other benzoic acid derivatives has shown that the introduction of halogen and alkoxy groups can significantly impact the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of phase formed (e.g., nematic, smectic). ajchem-a.combeilstein-journals.org

Polymers and Other Advanced Materials

Benzoic acid derivatives can be utilized in the synthesis of advanced polymers, such as aramids and polyesters, where they are incorporated as monomers to impart specific properties like thermal stability, rigidity, and flame retardancy. The presence of the chlorine atom in this compound could potentially enhance the flame-retardant properties of a polymer derived from it. The methoxy groups can influence the polymer's solubility and processing characteristics.

Although no direct examples of polymers synthesized from this compound were found in the search results, the general reactivity of benzoic acids allows for their incorporation into polymer chains through polycondensation reactions. For instance, the carboxylic acid can be converted to an acid chloride, which can then be reacted with a diamine to form a polyamide or with a diol to form a polyester.

Contribution to Methodological Advancements in Synthetic Chemistry

The specific contributions of this compound to the development of new synthetic methodologies are not well-documented in the available literature. However, its multifunctional nature makes it a suitable substrate for exploring and optimizing various organic reactions.

For example, the presence of multiple substituents on the aromatic ring with different electronic properties (electron-withdrawing chlorine and electron-donating methoxy groups) can be used to study the regioselectivity of electrophilic aromatic substitution reactions. The interplay of these substituents can provide valuable insights into the directing effects that govern these fundamental transformations.

Furthermore, the compound could be employed in the development of novel cross-coupling reactions, where the chlorine atom could participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds. The successful application of this substrate in such reactions would contribute to the expansion of the synthetic chemist's toolkit for the construction of complex molecules.

While direct evidence is lacking, the inherent chemical features of this compound make it a potentially valuable tool for researchers working on the frontiers of synthetic methodology.

Metabolic Transformations in in Vitro Systems and Non Human Biological Pathways

Enzymatic Transformations and Demethylation Studies in vitro

The in vitro metabolic fate of 3-chloro-4,5-dimethoxybenzoic acid is not extensively documented in scientific literature. However, insights into its potential enzymatic transformations can be inferred from studies on structurally analogous compounds, particularly those sharing the dimethoxybenzoic acid backbone. O-demethylation represents a primary and critical enzymatic reaction for this class of molecules. port.ac.ukrsc.orgnih.gov

Studies on veratric acid (3,4-dimethoxybenzoic acid), a non-chlorinated analogue, have demonstrated that O-demethylation is a key metabolic step. For instance, in an in vitro model using incubated hen's eggs, veratric acid was metabolized to 4-hydroxy-3-methoxybenzoic acid, indicating a regioselective O-demethylation at the para-position methoxy (B1213986) group. nih.gov The absence of 3-hydroxy-4-methoxybenzoic acid in the metabolic products suggests a preferential enzymatic action. nih.gov

Furthermore, research on cytochrome P450 enzymes, a versatile family of monooxygenases, has highlighted their role in the oxidative demethylation of methoxylated benzoic acid derivatives. The bacterial cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to efficiently demethylate 4-methoxybenzoic acid. rsc.org This process involves the formation of a hemiacetal intermediate, which then spontaneously eliminates formaldehyde. rsc.org Notably, this enzyme exhibits a strong preference for demethylating a methoxy group at the para-position over those at the ortho or meta positions. rsc.org The presence of additional methoxy groups, as in dimethoxybenzoic acids, was found to decrease the binding affinity and the reaction rate compared to 4-methoxybenzoic acid. rsc.org Engineered variants of CYP199A4 have shown enhanced activity towards a broader range of para-methoxy substituted benzenes, including the selective oxidative demethylation of 3,4-dimethoxybenzaldehyde (B141060) to 3-methoxy-4-hydroxybenzaldehyde. uq.edu.au

The metabolism of chlorinated guaiacols (methoxyphenols) by Acinetobacter junii also provides relevant insights. This bacterium, when grown on guaiacol, can initiate the metabolism of 4-chloroguaiacol and 4,5-dichloroguaiacol (B1606925) through O-demethylation, leading to the formation of 4-chlorocatechol (B124253) and 4,5-dichlorocatechol, respectively. nih.gov This suggests that the presence of a chlorine substituent does not necessarily inhibit enzymatic demethylation. However, the position of the chlorine atom can be a determining factor, as the strain was unable to degrade compounds with a chlorine at the 6-position. nih.gov

In the context of this compound, it is plausible that similar enzymatic O-demethylation reactions would occur, likely targeting one or both of the methoxy groups. The resulting metabolites would be chlorinated hydroxy-methoxybenzoic acids or chlorinated dihydroxybenzoic acids (chlorinated catechols). These catecholic intermediates are central to further degradation, as discussed in the subsequent sections. ontosight.aimdpi.comepa.gov

Table 9.1-1: In Vitro Demethylation of Related Methoxybenzoic Acid Derivatives

| Substrate | In Vitro System | Key Transformation | Primary Metabolite(s) | Reference |

| Veratric acid (3,4-dimethoxybenzoic acid) | Incubated hen's egg | p-O-demethylation | 4-hydroxy-3-methoxybenzoic acid | nih.gov |

| 4-Methoxybenzoic acid | CYP199A4 enzyme | p-O-demethylation | 4-hydroxybenzoic acid | rsc.org |

| 3,4-Dimethoxybenzaldehyde | Engineered CYP199A4 | p-O-demethylation | 3-methoxy-4-hydroxybenzaldehyde | uq.edu.au |

| 4,5-Dichloroguaiacol | Acinetobacter junii | O-demethylation | 4,5-dichlorocatechol | nih.gov |

Methodologies for Metabolic Profiling in Non-Human Biological Matrices Utilizing Related Compounds as Internal Standards

Metabolic profiling, a key component of metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. In non-human biological matrices, such as those from in vitro experiments or environmental samples, accurate quantification is crucial. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for this purpose. nih.gov To ensure the accuracy and reliability of LC-MS-based metabolomics, internal standards are indispensable for correcting variations in sample preparation, instrument response, and matrix effects. nih.govdoi.orgresearchgate.net

For the metabolic profiling of this compound and its potential metabolites, the ideal internal standards would be stable isotope-labeled (SIL) analogues of the analytes of interest. For instance, ¹³C₆-benzoic acid is used as an internal standard for the analysis of benzoic acid. port.ac.uk The use of SIL internal standards that co-elute with the analyte provides the most effective correction for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. uq.edu.au

In the absence of a specific SIL internal standard for this compound, researchers may employ structurally related compounds. The selection of a suitable internal standard is critical and should be based on similarities in chemical properties, such as polarity, ionization efficiency, and chromatographic retention time, to the analyte. For the analysis of fluorobenzoic acids in saline waters, for example, custom-synthesized deuterated internal standards were used to correct for non-quantitative recoveries of the more polar analytes. researchgate.net

The general methodology for metabolic profiling in non-human matrices would involve the following steps:

Sample Preparation: Extraction of metabolites from the matrix (e.g., cell culture medium, microbial broth, or environmental sample) using a suitable solvent system. The internal standard(s) are added at a known concentration at the beginning of this process to account for analyte losses during extraction and processing.

Chromatographic Separation: Separation of the metabolites using an appropriate LC method, such as reversed-phase or HILIC (hydrophilic interaction liquid chromatography), depending on the polarity of the target analytes. doi.org

Mass Spectrometric Detection: Detection and quantification of the analytes and internal standards using a mass spectrometer, often a high-resolution instrument like a Q-TOF (quadrupole time-of-flight) or Orbitrap, which provides accurate mass measurements for confident metabolite identification. nih.gov

Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard to calculate the analyte's concentration. This normalization corrects for variations that may have occurred during the analytical process.

Table 9.3-1: Potential Internal Standards for the Analysis of this compound

| Internal Standard Type | Example Compound | Rationale for Use |

| Stable Isotope-Labeled (Ideal) | ¹³C- or ²H-labeled this compound | Identical chemical and physical properties to the analyte, ensuring optimal correction for matrix effects and other variations. |

| Structurally Related Compound | Isomeric chloro-dimethoxybenzoic acids | Similar chromatographic behavior and ionization efficiency. |

| Structurally Related Compound | Dimethoxybenzoic acid (Veratric acid) | Shares the core dimethoxybenzoic acid structure. |

| Structurally Related Compound | Chlorinated benzoic acid | Shares the chlorinated benzoic acid moiety. |

Degradation Pathways in Environmental Systems (e.g., biodegradation by microorganisms)